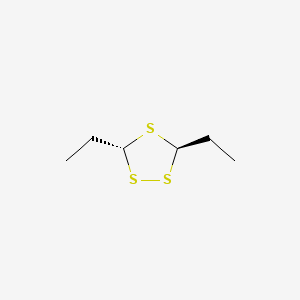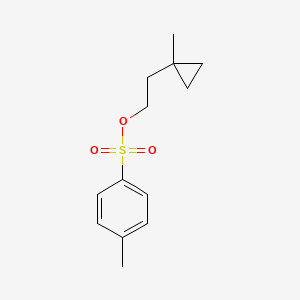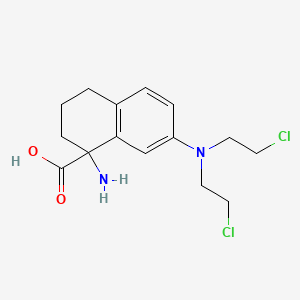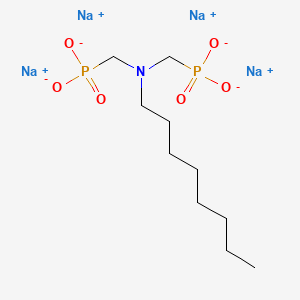
Tetrasodium ((octylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme can be represented as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: Ensuring the purity of octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH levels throughout the reaction.
Purification: Using techniques such as crystallization or filtration to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Redox Reactions: Oxidizing or reducing agents may be used, depending on the desired reaction.
Major Products Formed
Chelation: Metal-bisphosphonate complexes.
Hydrolysis: Phosphonic acid derivatives.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Tetrasodium ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions.
Medicine: Explored for its potential in treating bone-related diseases due to its bisphosphonate structure.
Industry: Used in water treatment processes to prevent scale formation and corrosion.
Mecanismo De Acción
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This chelation process can disrupt various biological pathways, making it useful in medical and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a similar ability to bind metal ions.
Tetrasodium pyrophosphate: Used in similar applications for its metal-binding properties.
Tetrasodium iminodisuccinate: Known for its biodegradability and metal chelation capabilities.
Uniqueness
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is unique due to its specific bisphosphonate structure, which provides strong and stable chelation of metal ions. This makes it particularly effective in applications where long-term stability and strong binding are required.
Propiedades
Número CAS |
94199-61-8 |
|---|---|
Fórmula molecular |
C10H21NNa4O6P2 |
Peso molecular |
405.18 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clave InChI |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


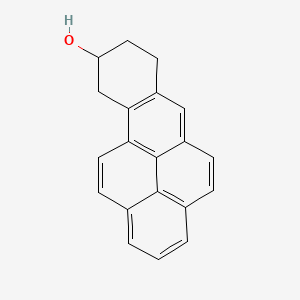
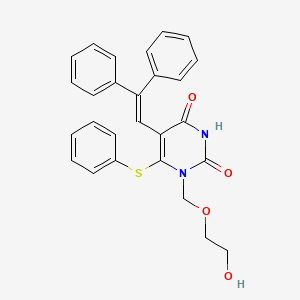

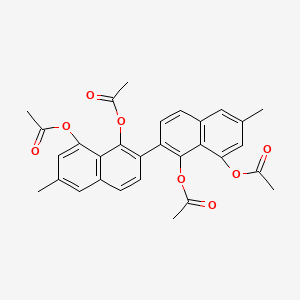
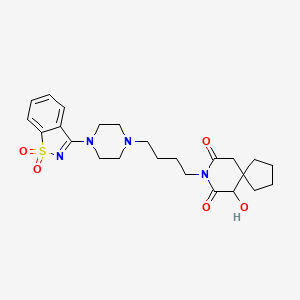
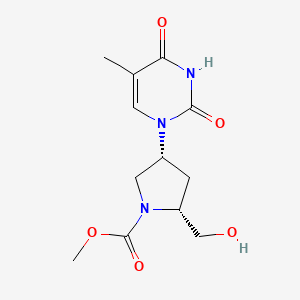

![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
